molecular formula C10H19NO2S B6156265 tert-butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate CAS No. 1420988-07-3

tert-butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate

Cat. No.: B6156265
CAS No.: 1420988-07-3
M. Wt: 217.3
InChI Key:
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Description

tert-Butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C10H19NO2S It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate typically involves the cyclization of N-alkenylamides using tert-butyl hypoiodite as a reagent. This method allows for the formation of various N-heterocycles, including azetidines, under mild conditions . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable and cost-effective reagents and conditions, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify other functional groups.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of azetidine derivatives.

Scientific Research Applications

tert-Butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate involves its interaction with various molecular targets and pathways. The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The sulfanyl group can undergo oxidation or reduction, further modifying the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate include:

Uniqueness

This compound is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and potential applications compared to other azetidine derivatives. This functional group allows for specific chemical modifications and interactions that are not possible with other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "tert-butyl 3-bromoazetidine-1-carboxylate", "2-mercaptoethanol", "potassium carbonate", "acetonitrile", "diethyl ether" ], "Reaction": [ "Step 1: tert-butyl 3-bromoazetidine-1-carboxylate is reacted with 2-mercaptoethanol in the presence of potassium carbonate and acetonitrile to yield tert-butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate.", "Step 2: The crude product is purified by column chromatography using a mixture of diethyl ether and hexanes as the eluent." ] }

CAS No.

1420988-07-3

Molecular Formula

C10H19NO2S

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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